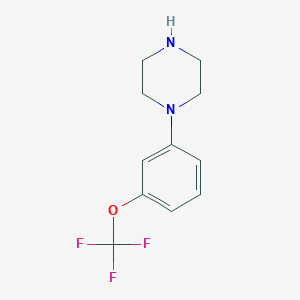

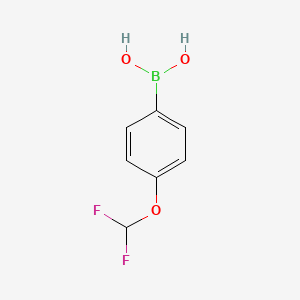

1-(3-(Trifluoromethoxy)phenyl)piperazine

Übersicht

Beschreibung

1-(3-(Trifluoromethoxy)phenyl)piperazine is a chemical compound that has been studied for its potential pharmacological effects and as a building block in drug discovery. It is known to act as a serotonin receptor agonist in the rat brain, which can lead to a decrease in serotonin turnover, as indicated by a decrease in the concentration of 5-hydroxyindoleacetic acid (5-HIAA) without altering the concentration of serotonin .

Synthesis Analysis

The synthesis of related trifluoromethylated piperazines has been achieved through various methods. One approach involves a one-pot synthesis of 3-trifluoromethylated piperazin-2-ones from trifluoromethyl 2-bromo enones and N,N'-disubstituted ethylenediamines . Another method describes the diastereoselective synthesis of 2-phenyl-3-(trifluoromethyl)piperazines using the Ruppert-Prakash reagent (TMSCF3) and α-amino sulfinylimines . These methods provide access to trifluoromethylated piperazines, which are valuable scaffolds in medicinal chemistry.

Molecular Structure Analysis

The molecular structure and conformation of 1-(m-(trifluoromethyl)phenyl)piperazine have been studied using FT-IR, FT-Raman, and DFT quantum chemical methods. The optimized geometry, vibrational frequencies, and intensity of the vibrational bands were obtained and compared with experimental data. The electronic properties, including HOMO and LUMO energies, were measured by TD-DFT approach, indicating that charge transfer occurs within the molecule .

Chemical Reactions Analysis

The trifluoromethyl group has been shown to have a unique influence on the reaction path of certain chemical reactions. For instance, in the synthesis of piperazin-2-ones, the presence of the trifluoromethyl group leads to a cascade assembly of the compound via rearrangement . Additionally, the triazine heterocycle, which is structurally similar to the trifluoromethyl group, has been identified as a critical functional group for the potency and selectivity of certain enzyme inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(3-(Trifluoromethoxy)phenyl)piperazine and related compounds are closely tied to their molecular structure. The presence of the trifluoromethyl group can significantly affect the compound's reactivity, electronic distribution, and pharmacological profile. For example, the neuroleptic activity of certain 1-piperazino-3-phenylindans is influenced by the trifluoromethyl group, which contributes to the inhibition of dopamine uptake . The molecular electrostatic potential and the calculated HOMO and LUMO energies of 1-(m-(trifluoromethyl)phenyl)piperazine provide insights into its reactivity and interaction with biological targets .

Wissenschaftliche Forschungsanwendungen

Inhibitors of Soluble Epoxide Hydrolase

1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, including a derivative with a trifluoromethoxyphenyl piperazine structure, have been identified. These compounds are notable for their high potency, P450 selectivity, and potential in vivo applications for various disease models (Thalji et al., 2013).

Anticancer Activity

Triazine derivatives bearing piperazine amide moiety, including those with a structure related to trifluoromethoxyphenyl piperazine, have been investigated for their potential anticancer activities. These compounds showed significant antiproliferative effects against breast cancer cells (Yurttaş et al., 2014).

Anti-Bone Cancer Activity

Heterocyclic compounds, including those derived from trifluoromethoxyphenyl piperazine, have been synthesized and evaluated for their in vitro anticancer activities against human bone cancer cell lines. These compounds were assessed for their potential antiviral activity through molecular docking studies (Lv et al., 2019).

Antimicrobial Agents

Novel compounds derived from trifluoromethoxyphenyl piperazine, such as 1,4-disubstituted 1,2,3-triazole derivatives, have been synthesized and evaluated for their antimicrobial activities. These compounds exhibited moderate to good activities against various bacterial and fungal strains (Jadhav et al., 2017).

Synthesis of Enantiomerically Pure Piperazines

The synthesis of enantiomerically pure cis- and trans-2-phenyl-3-(trifluoromethyl)piperazines, which are key scaffold components in medicinal chemistry, has been described. This methodology is significant for the production of stereochemically defined piperazines, including those related to trifluoromethoxyphenyl piperazine (Sánchez-Roselló et al., 2014).

Design of Novel Insecticides

1-[(4-Aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (PAPP), a 5-HT(1A) agonist, has been used as a lead compound for new insecticides. Derivatives based on the PAPP scaffold have shown growth-inhibiting and larvicidal activities against armyworm (Cai et al., 2010).

Eigenschaften

IUPAC Name |

1-[3-(trifluoromethoxy)phenyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2O/c12-11(13,14)17-10-3-1-2-9(8-10)16-6-4-15-5-7-16/h1-3,8,15H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROLJHVUEZZXDFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=CC=C2)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30630758 | |

| Record name | 1-[3-(Trifluoromethoxy)phenyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(Trifluoromethoxy)phenyl)piperazine | |

CAS RN |

54711-69-2 | |

| Record name | 1-[3-(Trifluoromethoxy)phenyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

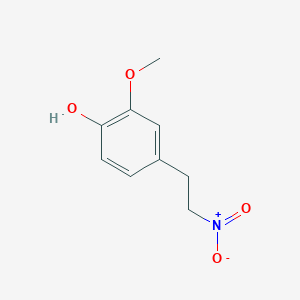

![[2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-yl]-methanol](/img/structure/B1322866.png)

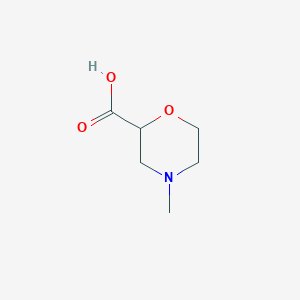

![Thiazolo[5,4-c]pyridine-2-carboxylic acid](/img/structure/B1322881.png)

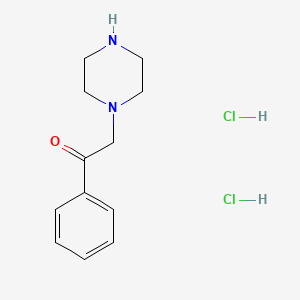

![Benzo[d][1,2,3]thiadiazol-6-amine](/img/structure/B1322888.png)